molecular formula C12H22O4 B1266064 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate CAS No. 56323-20-7

1,1,4,4-Tetramethylbutane-1,4-diyl diacetate

Cat. No.: B1266064
CAS No.: 56323-20-7
M. Wt: 230.3 g/mol
InChI Key: JLERQYVUVOLBLH-UHFFFAOYSA-N
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Description

1,1,4,4-Tetramethylbutane-1,4-diyl diacetate is an organic compound with the molecular formula C₁₂H₂₂O₄. It is a diester derived from 2,5-dimethyl-2,5-hexanediol and acetic acid. This compound is known for its unique structure, which includes two acetate groups attached to a central butane backbone with four methyl groups. It is used in various chemical applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,4,4-Tetramethylbutane-1,4-diyl diacetate can be synthesized through the esterification of 2,5-dimethyl-2,5-hexanediol with acetic anhydride. The reaction typically involves the following steps:

    Reactants: 2,5-dimethyl-2,5-hexanediol and acetic anhydride.

    Catalyst: Sulfuric acid or another strong acid to catalyze the reaction.

    Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete esterification.

    Purification: The product is purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1,1,4,4-Tetramethylbutane-1,4-diyl diacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,5-dimethyl-2,5-hexanediol and acetic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water, hydrochloric acid or sodium hydroxide as catalysts.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 2,5-dimethyl-2,5-hexanediol and acetic acid.

    Reduction: 2,5-dimethyl-2,5-hexanediol.

    Substitution: Products depend on the nucleophile used, such as amides or thioesters.

Scientific Research Applications

1,1,4,4-Tetramethylbutane-1,4-diyl diacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and alcohols.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of 1,1,4,4-tetramethylbutane-1,4-diyl diacetate involves its ability to undergo hydrolysis and release acetic acid and 2,5-dimethyl-2,5-hexanediol. The released acetic acid can act as a catalyst in various biochemical reactions, while the diol can interact with cellular components. The compound’s ester bonds are susceptible to enzymatic cleavage, making it useful in controlled release applications.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-2,5-diacetoxyhexane: Similar structure but with different substitution patterns.

    1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate): Contains peroxoate groups instead of acetate groups.

    2,5-Dimethyl-2,5-bis(trimethylsilyl)hexane: Contains trimethylsilyl groups instead of acetate groups.

Uniqueness

1,1,4,4-Tetramethylbutane-1,4-diyl diacetate is unique due to its specific ester configuration and the presence of four methyl groups, which provide steric hindrance and stability. This makes it particularly useful in applications requiring stable esters that can undergo controlled hydrolysis.

Properties

IUPAC Name

(5-acetyloxy-2,5-dimethylhexan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-9(13)15-11(3,4)7-8-12(5,6)16-10(2)14/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLERQYVUVOLBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CCC(C)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204866
Record name 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate
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Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56323-20-7
Record name 2,5-Hexanediol, 2,5-dimethyl-, 2,5-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56323-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204866
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Record name 1,1,4,4-tetramethylbutane-1,4-diyl diacetate
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